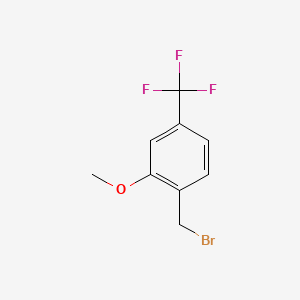

2-Methoxy-4-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGWLZAZFSJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395071 | |

| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-59-0 | |

| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide

This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key building block in contemporary medicinal chemistry and materials science. The protocol detailed herein is grounded in the principles of free-radical chemistry, specifically the Wohl-Ziegler reaction, and is designed to be robust, reproducible, and scalable for research and development applications. This guide emphasizes not only the procedural steps but also the underlying mechanistic principles, safety considerations, and analytical validation required for successful synthesis.

Strategic Overview: The Rationale for Benzylic Bromination

The synthesis of this compound is most reliably achieved through the selective free-radical bromination of its toluene precursor, 2-Methoxy-4-(trifluoromethyl)toluene. This strategy is predicated on the inherent reactivity of the benzylic position. The C-H bonds at the benzylic carbon are weaker than aromatic C-H bonds and are susceptible to homolytic cleavage. This cleavage generates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring. This inherent stability is the driving force that directs the halogenation to the methyl group rather than the aromatic ring.[1]

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source, is the method of choice.[1][2] The critical advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[3] This controlled delivery of the brominating agent is crucial for suppressing competitive and undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich methoxy-substituted ring. The electron-withdrawing nature of the trifluoromethyl group further deactivates the ring towards electrophilic attack, enhancing the selectivity of the benzylic bromination.[1]

The Reaction Mechanism: A Free-Radical Chain Process

The synthesis proceeds via a well-established free-radical chain reaction mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.

Initiation

The reaction is initiated by the thermal decomposition of a radical initiator, most commonly 2,2'-Azobis(2-methylpropionitrile) (AIBN). When heated to temperatures typically between 65-80 °C, AIBN undergoes homolytic cleavage, eliminating a molecule of nitrogen gas—a thermodynamically favorable process—to generate two 2-cyano-2-propyl radicals.[4][5][6]

Propagation

This is the cyclic, self-sustaining phase of the reaction where the product is formed.

-

Step 1: Hydrogen Abstraction. A bromine radical (Br•), generated from the initiator's interaction with NBS, abstracts a hydrogen atom from the benzylic methyl group of 2-Methoxy-4-(trifluoromethyl)toluene. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[2][7]

-

Step 2: Bromine Regeneration. The newly formed HBr reacts rapidly with NBS to produce a molecule of molecular bromine (Br₂) and succinimide.[3][7] This step is crucial as it maintains the low concentration of Br₂ required for selectivity.

-

Step 3: Product Formation. The benzylic radical reacts with the generated Br₂ molecule to yield the final product, this compound, and a new bromine radical (Br•).[7][8] This new bromine radical then continues the chain by abstracting another benzylic hydrogen, propagating the cycle.

Termination

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.

Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Reagents and Materials

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | M.P. / B.P. | Notes |

| 2-Methoxy-4-(trifluoromethyl)toluene | 87563-59-9 | 190.16 | N/A | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 175–178 °C | Brominating Agent. Should be recrystallized if yellow. |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 78-67-1 | 164.21 | 103–105 °C (dec.) | Radical Initiator.[5] |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 76.7 °C | Solvent. Caution: Toxic and carcinogenic. |

| Alternative Solvent: (Trifluoromethyl)benzene | 98-08-8 | 146.11 | 102 °C | A less toxic alternative to CCl₄.[9] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 39.6 °C | Extraction Solvent. |

| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | N/A | For quenching excess bromine. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | Drying Agent. |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methoxy-4-(trifluoromethyl)toluene (9.51 g, 50.0 mmol, 1.0 equiv).

-

Reagent Addition: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 equiv) and carbon tetrachloride (100 mL).

-

Initiator Addition: Add AIBN (0.41 g, 2.5 mmol, 0.05 equiv).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using TLC or GC-MS. A visible sign of reaction progress is the consumption of the dense NBS at the bottom of the flask and the formation of succinimide, which is less dense and will float to the surface upon completion. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bisulfite solution (2 x 50 mL) to remove any residual bromine color, followed by water (50 mL), and finally brine (50 mL).[10]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford this compound as a clear or pale yellow oil. Alternatively, for larger scales, vacuum distillation can be employed.[11]

Caption: Experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Yield | Typically 75-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~4.5 (s, 2H, CH₂Br) , ~3.9 (s, 3H, OCH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -62.5 (s, 3F, CF₃)[12] |

| Mass Spec (EI) | M⁺ peak showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

Critical Safety Considerations

Strict adherence to safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]

-

Fume Hood: All operations involving benzyl bromides, NBS, and volatile organic solvents must be performed in a certified chemical fume hood.[14][15]

-

Lachrymator: The product, this compound, like other benzyl bromides, is a potent lachrymator (tear-inducing agent) and is corrosive.[13][15][16] Avoid inhalation of vapors and direct contact with skin and eyes.[14][17] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[17]

-

Reagent Hazards:

-

NBS: Can be an irritant. Avoid inhalation of the powder.

-

AIBN: An explosive compound that decomposes upon heating.[6] Store in a cool place and avoid excessive temperatures.

-

Solvents: Carbon tetrachloride is a known hepatotoxin and carcinogen; handle with extreme care and consider using safer alternatives like (trifluoromethyl)benzene.[9]

-

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[17]

References

- 1. 2-Bromo-5-(trifluoromethyl)benzyl bromide | 886496-63-5 | Benchchem [benchchem.com]

- 2. 9. NBS | PDF [slideshare.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 6. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. westliberty.edu [westliberty.edu]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

2-Methoxy-4-(trifluoromethyl)benzyl bromide chemical properties

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Introduction

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a versatile chemical intermediate, its utility stems from a unique combination of functional groups: a reactive benzyl bromide moiety, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This trifecta of features makes it a potent electrophilic building block for introducing the 2-methoxy-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. The trifluoromethyl group, in particular, is highly valued in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 886500-59-0 | [2][3][4] |

| Molecular Formula | C₉H₈BrF₃O | [3][4][5] |

| Molecular Weight | 269.06 g/mol | [4][5] |

| IUPAC Name | 1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 42-45 °C | [6] |

| Purity | Typically ≥97-98% | [4][5] |

Stability and Storage: The compound is stable under normal, recommended storage conditions.[2][3] However, it is sensitive to heat, light, and moisture.[2][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] For long-term integrity, it should be stored in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container, often under an inert atmosphere like nitrogen.[2][3][8]

Spectroscopic Data: While specific spectral data is lot-dependent and should be confirmed by analysis, the expected ¹H NMR, ¹³C NMR, and IR spectra would show characteristic signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene protons, and the C-F and C-O bonds.

Synthesis and Manufacturing

The most common and direct route for the preparation of this compound involves the bromination of its corresponding alcohol precursor, (2-methoxy-4-(trifluoromethyl)phenyl)methanol. This transformation is a standard procedure in organic synthesis.

Representative Synthetic Protocol

This protocol describes the conversion of the benzyl alcohol to the benzyl bromide using phosphorus tribromide (PBr₃), a common and effective brominating agent for alcohols.

Objective: To synthesize this compound from (2-methoxy-4-(trifluoromethyl)phenyl)methanol.

Materials:

-

(2-methoxy-4-(trifluoromethyl)phenyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Hexane, technical grade

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve (2-methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and cool the solution to 0 °C. The use of an ice bath is critical to control the exothermic nature of the reaction between the alcohol and PBr₃.

-

Addition of Reagent: Slowly add phosphorus tribromide (approx. 1.2 equivalents) dropwise to the cooled solution via a dropping funnel over 10-15 minutes. Maintaining a low temperature prevents potential side reactions and decomposition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 10 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess PBr₃. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washing steps remove water-soluble impurities and residual salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as an oil or solid.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% DCM in hexane), to yield the pure this compound.[9]

Synthetic Workflow Diagram

Caption: A typical workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in its high reactivity as an electrophile in nucleophilic substitution reactions. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles.

Key Factors Influencing Reactivity:

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating its displacement.

-

Benzylic Position: The carbon atom is benzylic, meaning any developing positive charge in a transition state (as in an S_N1-like mechanism) or the carbocation itself would be resonance-stabilized by the adjacent aromatic ring. This makes benzylic halides significantly more reactive than simple alkyl halides.[10]

-

Electronic Effects: The substituents on the aromatic ring modulate this inherent reactivity.

-

Methoxy Group (-OCH₃): Located at the ortho position, this group is strongly electron-donating through resonance (+R effect). It donates electron density into the ring, which can help stabilize the transition state of the substitution reaction.

-

Trifluoromethyl Group (-CF₃): Located at the para position, this group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms (-I effect).[1] This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

-

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment that governs the compound's reactivity profile.

Typical Reaction: Nucleophilic Substitution (S_N2)

Given that it is a primary benzylic halide, it is expected to react readily via an S_N2 mechanism, especially with good nucleophiles in polar aprotic solvents. This involves a backside attack by the nucleophile on the benzylic carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.

Caption: Generalized S_N2 mechanism with a nucleophile (Nu:⁻).

Applications in Research and Development

This compound is not an end-product but a crucial intermediate for building more complex molecules.

-

Medicinal Chemistry: It is a key building block for synthesizing drug candidates. The trifluoromethyl group is a "bioisostere" for other groups and is known to block metabolic oxidation at that position, often increasing the drug's half-life.[1] The entire 2-methoxy-4-(trifluoromethyl)benzyl moiety can be incorporated to explore structure-activity relationships (SAR) in drug discovery programs.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the potency and selectivity of pesticides and herbicides.[1][11] This reagent serves as a valuable tool for creating novel crop protection agents.

-

Materials Science: The unique electronic properties conferred by the CF₃ and OCH₃ groups make it a useful precursor for synthesizing specialized polymers, liquid crystals, and other organic materials where properties like dielectric constant and thermal stability are important.[11]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

-

Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage.[2][3][7]

-

Other Hazards: It is a lachrymator, meaning it causes tears and irritation to the eyes and respiratory tract.[2][3] In case of fire, it can emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

Safe Handling Protocol

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid direct contact with the substance.[2] Avoid formation of dust. Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[7]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[2] Seek immediate medical attention as corrosive burns and progressive ulceration can occur.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention as corneal burns and permanent damage can occur.[2][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material should be transferred to a closable, labeled salvage container for disposal by an appropriate method, such as a licensed incinerator.[3][7]

Conclusion

This compound is a highly reactive and valuable building block in modern organic synthesis. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for the strategic incorporation of the electronically unique 2-methoxy-4-(trifluoromethyl)benzyl group. While its utility in creating novel pharmaceuticals, agrochemicals, and materials is significant, its hazardous and corrosive nature demands strict adherence to safety and handling protocols. A thorough understanding of its properties and reactivity is paramount for its effective and safe use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [myskinrecipes.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. asccollegekolhar.in [asccollegekolhar.in]

- 11. chemimpex.com [chemimpex.com]

- 12. chemicalbook.com [chemicalbook.com]

2-Methoxy-4-(trifluoromethyl)benzyl bromide CAS number 886500-59-0

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS: 886500-59-0)

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that has emerged as a valuable electrophilic building block in organic synthesis. Its structure is distinguished by three key features: a reactive benzyl bromide moiety, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it an important intermediate for introducing the 2-methoxy-4-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds.

The strategic placement of the trifluoromethyl (-CF3) group, in particular, is of high interest in medicinal chemistry. The -CF3 group is known to significantly enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, this reagent is frequently utilized in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive overview of its properties, safe handling, synthesis, reactivity, and applications.

Physicochemical Properties and Specifications

For any laboratory application, a clear understanding of the compound's physical and chemical properties is paramount. The data below has been consolidated from various chemical suppliers and safety data sheets.[5][6][7][8]

| Property | Value |

| CAS Number | 886500-59-0[5][6][7][9] |

| IUPAC Name | 1-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene[7] |

| Synonyms | 2-(Bromomethyl)-5-(trifluoromethyl)phenyl methyl ether[9] |

| Molecular Formula | C₉H₈BrF₃O[5][7][8] |

| Molecular Weight | 269.06 g/mol [7][8] |

| Appearance | White to light yellow solid[6][10] |

| Melting Point | 42-45 °C[6] |

| Purity | Typically ≥97%[7][8] |

| Solubility | Insoluble in water[6] |

| SMILES | COC1=CC(C(F)(F)F)=CC=C1CBr[7] |

| InChI Key | WWAGWLZAZFSJRH-UHFFFAOYSA-N[7] |

Safety, Handling, and Storage: A Self-Validating Protocol

This compound is a corrosive and lachrymatory substance that requires strict adherence to safety protocols.[5][6] The procedures outlined below are designed to create a self-validating system where safety is integrated into every step of the workflow.

2.1 Hazard Identification

| GHS Pictograms | Signal Word | Hazard Statements |

|

| Danger [5][7] | H314: Causes severe skin burns and eye damage.[5][6][7] H335: May cause respiratory irritation.[5] |

2.2 Recommended Handling and Storage Protocol

This compound should only be handled by trained personnel familiar with its hazards.

-

Engineering Controls:

-

Primary Containment: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to manage corrosive and irritating vapors.[6]

-

Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before starting work.[5][6]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of the work area.[5]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.[5]

-

Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield to protect against splashes.[5][10]

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. Ensure no skin is exposed.[6]

-

Respiratory Protection: If there is a risk of inhalation or inadequate ventilation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[5][10]

-

-

Storage Conditions:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][10]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes. Seek immediate medical attention.[6][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

-

Representative Synthesis and Purification

The synthesis of this compound typically involves the bromination of the corresponding benzyl alcohol, (2-Methoxy-4-(trifluoromethyl)phenyl)methanol. A common and effective method utilizes phosphorus tribromide (PBr₃), as demonstrated for a similar isomer.[11] This approach is favored for its high efficiency in converting primary benzylic alcohols to their bromides.

3.1 Experimental Protocol: Bromination of (2-Methoxy-4-(trifluoromethyl)phenyl)methanol

-

Materials:

-

(2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

Pre-Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq) and dissolved in anhydrous DCM.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction with PBr₃.

-

Reagent Addition: Phosphorus tribromide (1.2 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The PBr₃ solution is then added dropwise to the stirring alcohol solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Work-up & Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice. The mixture is then transferred to a separatory funnel and diluted with DCM. The organic layer is washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

3.2 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound stems from its reactivity as a benzylic electrophile. The carbon-bromine bond is polarized and weakened by its position adjacent to the aromatic ring, making the bromide an excellent leaving group in nucleophilic substitution reactions.

4.1 Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide variety of nucleophiles (Nu⁻) to attach the 2-Methoxy-4-(trifluoromethyl)benzyl group. This is the cornerstone of its application as a building block.

-

Common Nucleophiles:

-

O-Alkylation: Alcohols, phenols (e.g., R-OH)

-

N-Alkylation: Primary and secondary amines (e.g., R₂NH)

-

S-Alkylation: Thiols (e.g., R-SH)

-

C-Alkylation: Enolates and other carbanions

-

The presence of both an electron-donating (-OCH₃) and an electron-withdrawing (-CF₃) group on the ring modulates the electronic properties of the benzyl system, influencing reaction rates and substrate scope.

4.2 Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated motifs is a validated strategy in modern drug design. The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature and high lipophilicity.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group can block metabolic hotspots on a drug molecule, thereby increasing its half-life.[1]

-

Lipophilicity & Bioavailability: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Binding Affinity: The strong dipole of the -CF₃ group can alter the pKa of nearby functional groups or engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This reagent provides a direct and efficient route to introduce this valuable pharmacophore onto lead compounds.[3][4]

4.3 General Reaction Scheme

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 886500-59-0 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide in Substitution Reactions

This in-depth technical guide provides a comprehensive analysis of the reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles governing the compound's behavior, offering both theoretical insights and practical guidance for its application in organic synthesis.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound featuring a reactive benzylic bromide functional group. Its unique substitution pattern, comprising an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The trifluoromethyl group is a highly sought-after moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide will dissect the electronic and steric factors that dictate the compound's reactivity towards nucleophiles, with a focus on the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways.

Physicochemical and Structural Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective utilization.

| Property | Value | Reference |

| CAS Number | 886500-59-0 | [1][2] |

| Molecular Formula | C(_9)H(_8)BrF(_3)O | [1] |

| Molecular Weight | 269.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 42-45 °C | [3] |

| IUPAC Name | 1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | [1] |

The molecular structure, characterized by a benzene ring substituted with a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and a bromomethyl group at the 1-position, sets the stage for a complex interplay of electronic effects.

The Electronic Tug-of-War: Methoxy vs. Trifluoromethyl

The reactivity of the benzylic bromide is profoundly influenced by the electronic nature of the substituents on the aromatic ring. In this compound, we observe a classic case of competing electronic effects.

-

The Methoxy Group (-OCH(_3)) : Located at the ortho position, the methoxy group is a powerful electron-donating group through resonance (+R effect), while being moderately electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect, where the oxygen's lone pairs delocalize into the benzene ring, is generally dominant, particularly at the ortho and para positions. This electron donation can stabilize a developing positive charge on the benzylic carbon, a key factor in the S(_N)1 mechanism.

-

The Trifluoromethyl Group (-CF(_3)) : Positioned at the para position, the trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. This effect deactivates the benzene ring and can destabilize a carbocation intermediate.

The juxtaposition of these two groups creates a unique electronic environment at the benzylic carbon, making the prediction of its reactivity a nuanced exercise.

Mechanistic Considerations in Nucleophilic Substitution

Benzylic halides are known to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms, and the preferred pathway is dictated by the reaction conditions (nucleophile, solvent, temperature) and the electronic and steric properties of the substrate.

The S(_N)1 Pathway: Carbocation Stability

The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of this carbocation. For this compound, the formation of the corresponding benzylic carbocation would be influenced by:

-

Stabilization by the Methoxy Group : The ortho-methoxy group can effectively stabilize the positive charge of the benzylic carbocation through resonance.

-

Destabilization by the Trifluoromethyl Group : The para-trifluoromethyl group will withdraw electron density from the ring, thereby destabilizing the carbocation.

Given the potent stabilizing effect of the ortho-methoxy group through resonance, it is plausible that this compound can undergo S(_N)1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.

Caption: S(_{N})1 reaction pathway for this compound.

The S(_N)2 Pathway: Steric Hindrance and Electrophilicity

The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center.

-

Steric Effects : The ortho-methoxy group, while electronically favorable for the S(_N)1 pathway, can introduce some steric hindrance to the backside attack required for an S(_N)2 reaction. However, this effect is generally considered to be moderate for a methoxy group.

-

Electronic Effects : The electron-withdrawing trifluoromethyl group at the para-position will increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This would favor the S(_N)2 mechanism.

Therefore, with a strong nucleophile and a polar aprotic solvent, the S(_N)2 pathway is a likely outcome. The reaction rate in such cases would be influenced by the concentration of both the substrate and the nucleophile.

Caption: S(_{N})2 reaction pathway for this compound.

Proposed Experimental Protocol: A General Approach

Objective: To synthesize 2-Methoxy-4-(trifluoromethyl)benzyl cyanide via a nucleophilic substitution reaction with sodium cyanide.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Methoxy-4-(trifluoromethyl)benzyl cyanide.

Safety Precautions: this compound is a corrosive and lachrymatory substance.[2] Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

Introduction: The Significance of 2-Methoxy-4-(trifluoromethyl)benzyl bromide in Modern Chemistry

References

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. english.im.cas.cn [english.im.cas.cn]

- 9. researchgate.net [researchgate.net]

- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical architecture of 2-Methoxy-4-(trifluoromethyl)benzyl bromide has positioned it as a valuable scaffold in medicinal chemistry. The strategic incorporation of a methoxy group and a trifluoromethyl moiety onto a benzyl bromide framework provides a versatile starting point for the synthesis of a diverse array of biologically active derivatives. This technical guide explores the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their applications in oncology, inflammatory diseases, and infectious diseases. We will delve into the mechanistic insights behind their activity, provide detailed experimental protocols for their synthesis and biological evaluation, and present key data to inform future drug discovery efforts.

Introduction: The Strategic Importance of the 2-Methoxy-4-(trifluoromethyl)benzyl Moiety

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in pharmaceutical research. The design of small molecules that can effectively modulate biological pathways is often guided by the principles of structure-activity relationships (SAR). The this compound scaffold is a prime example of a privileged chemical starting point, embodying key pharmacophoric features that are frequently associated with desirable biological activity.

The methoxy group (-OCH3) is a common feature in many natural products and synthetic drugs. Its presence can enhance metabolic stability, improve oral bioavailability, and facilitate hydrogen bonding interactions with biological targets. The trifluoromethyl group (-CF3) is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, enhance binding affinity, and improve metabolic stability by blocking sites of oxidative metabolism. The benzyl bromide functionality serves as a reactive handle, allowing for the facile introduction of this substituted benzyl moiety into a wide range of molecular frameworks through nucleophilic substitution reactions.

This combination of features makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of Biologically Active Derivatives

The primary utility of this compound in synthetic medicinal chemistry lies in its reactivity as a benzylic halide. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, to generate a diverse range of derivatives.

General Synthetic Workflow

The synthesis of derivatives typically follows a straightforward protocol, as illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of derivatives from this compound.

Detailed Experimental Protocol: Synthesis of an N-Benzyl Derivative

This protocol provides a representative example of the synthesis of an N-substituted derivative.

Materials:

-

This compound

-

Primary or secondary amine (nucleophile)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl derivative.

Biological Activities of this compound Derivatives

Derivatives of this scaffold have shown promise in a range of therapeutic areas. The specific biological activity is largely determined by the nature of the nucleophile that is coupled to the benzyl moiety.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs. Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines.

Hypothesized Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, one plausible hypothesis involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a bioactive derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Test compound (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The methoxy-substituted phenyl ring is a common feature in many natural and synthetic anti-inflammatory compounds.

Hypothesized Mechanism of Action: A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Derivatives of this compound may inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.[1][2]

Experimental Protocol: Measurement of Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of NO.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Test compound

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat. Benzyl bromide derivatives have been shown to possess antibacterial and antifungal properties.[3][4]

Hypothesized Mechanism of Action: The lipophilic nature of the trifluoromethyl group can facilitate the passage of the molecule through the microbial cell membrane. Once inside, the molecule may disrupt essential cellular processes, such as cell wall synthesis, protein synthesis, or DNA replication. The exact mechanism is likely dependent on the overall structure of the derivative.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Test compound

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

The following table summarizes hypothetical but representative biological activity data for a series of derivatives synthesized from this compound.

| Derivative ID | R-Group (from Nucleophile) | Anticancer (MCF-7) IC50 (µM) | Anti-inflammatory (NO inhibition) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) |

| DERIV-01 | 4-Fluorophenylamine | 5.2 | 12.8 | 32 |

| DERIV-02 | 3,4-Dichlorophenylamine | 2.1 | 8.5 | 16 |

| DERIV-03 | Morpholine | > 50 | 25.1 | > 64 |

| DERIV-04 | 4-Methoxyphenol | 15.6 | 4.3 | > 64 |

| DERIV-05 | Thiophenol | 8.9 | 18.2 | 8 |

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting material for the development of novel, biologically active small molecules. The strategic combination of the methoxy and trifluoromethyl groups provides a unique electronic and steric profile that can be leveraged to achieve potent and selective modulation of various biological targets. The straightforward synthesis of derivatives allows for the rapid exploration of chemical space and the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidation of specific molecular targets and mechanisms of action for the most potent derivatives. This can be achieved through techniques such as affinity chromatography, proteomics, and computational modeling.

-

Expansion of the derivative library to include a wider range of nucleophiles, including heterocyclic and more complex functionalities, to further explore the structure-activity landscape.

-

In vivo evaluation of the most promising compounds in relevant animal models of cancer, inflammation, and infectious diseases to assess their therapeutic potential, pharmacokinetics, and safety profiles.

By continuing to explore the medicinal chemistry of this compound derivatives, the scientific community can unlock new avenues for the development of next-generation therapeutics to address unmet medical needs.

References

Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)benzyl bromide: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique substitution pattern on the aromatic ring, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, alongside a reactive benzyl bromide moiety, makes a thorough spectroscopic characterization essential for quality control and reaction monitoring. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

While exhaustive searches of publicly available databases and scientific literature did not yield experimentally obtained spectra for this specific compound, this guide will utilize predictive models and expert analysis based on established principles of spectroscopy to provide a comprehensive theoretical characterization. The methodologies described represent standard protocols for the acquisition of such data.

Molecular Structure and Key Features

The structural formula of this compound (CAS No. 886500-59-0, Molecular Formula: C₉H₈BrF₃O) is presented below.[1][2] Understanding this structure is fundamental to interpreting its spectroscopic data. The key features include a trisubstituted benzene ring, a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a bromomethyl group (-CH₂Br).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with the rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol (Hypothetical)

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 1H | Ar-H (H-6) |

| ~7.3-7.4 | s | 1H | Ar-H (H-3) |

| ~7.2-7.3 | d | 1H | Ar-H (H-5) |

| ~4.6 | s | 2H | -CH₂ Br |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation:

-

The three aromatic protons are expected to appear in the range of 7.2-7.7 ppm. The proton at the 6-position, being ortho to the electron-donating methoxy group and meta to the electron-withdrawing trifluoromethyl group, is predicted to be the most downfield of the aromatic signals. The protons at the 3 and 5-positions will have their chemical shifts influenced by the neighboring substituents.

-

The benzylic protons of the -CH₂Br group are expected to resonate as a singlet at approximately 4.6 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.

-

The methoxy protons (-OCH₃) should appear as a sharp singlet at around 3.9 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -OCH₃ |

| ~135 | C -CH₂Br |

| ~130 (q) | C -CF₃ |

| ~128 | Ar-C H (C-6) |

| ~124 (q) | -C F₃ |

| ~118 | Ar-C H (C-5) |

| ~112 | Ar-C H (C-3) |

| ~56 | -OC H₃ |

| ~32 | -C H₂Br |

Interpretation:

-

The carbon attached to the methoxy group (C-2) is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

-

The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.

-

The remaining aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

-

The benzylic carbon (-CH₂Br) is expected around 32 ppm, and the methoxy carbon (-OCH₃) around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Hypothetical)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1150 | C-F stretch | Trifluoromethyl |

| 1250-1000 | C-O stretch | Aryl ether |

| 700-600 | C-Br stretch | Alkyl bromide |

Interpretation:

-

The spectrum will be dominated by strong C-F stretching bands in the 1350-1150 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.

-

The C-O stretching of the aryl ether will be visible between 1250 and 1000 cm⁻¹.

-

The C-Br stretch is expected at lower wavenumbers, typically in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol (Hypothetical)

A mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced directly or via a gas chromatograph (GC).

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 268/270 | Molecular ion [M]⁺ and [M+2]⁺ peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 189 | [M - Br]⁺ |

| 159 | [M - Br - OCH₂]⁺ or [M - CH₂Br - O]⁺ |

| 145 | [C₇H₄F₃]⁺ |

Interpretation:

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks are expected at m/z 268 and 270.

-

A major fragmentation pathway would be the loss of the bromine atom to give a stable benzylic carbocation at m/z 189.

-

Further fragmentation of the [M - Br]⁺ ion could involve the loss of formaldehyde (CH₂O) from the methoxy group or other rearrangements.

Figure 2: Predicted key fragmentation pathway for this compound.

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the known effects of the functional groups present in the molecule. This information serves as a valuable reference for researchers and scientists working with this compound, aiding in its identification, purity assessment, and the monitoring of chemical transformations. The provided hypothetical experimental protocols represent standard practices in analytical chemistry for obtaining such crucial data.

References

An In-depth Technical Guide on the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzyl bromide

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring both laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling considerations for 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key building block in modern synthetic chemistry. By understanding the inherent reactivity and potential hazards of this compound, laboratory personnel can mitigate risks and utilize this versatile reagent to its full potential.

Compound Profile and Significance

This compound (CAS No. 886500-59-0) is a substituted aromatic compound featuring a reactive bromomethyl group.[1] Its structure incorporates a trifluoromethyl moiety, which is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This makes the parent compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. Key data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O | [1] |

| Molecular Weight | 269.06 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 886500-59-0 | [1] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, primarily due to its corrosive nature and lachrymatory properties.[4][5] A detailed risk assessment should be conducted before any handling of this compound.

GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

This table represents a summary of the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for a complete list of classifications.

Toxicological Profile

Exposure to this compound can lead to a range of adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Vapors or dust can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and a burning sensation in the throat.[5][6]

-

Skin Contact: Direct contact can cause severe skin burns and blistering.[5][6] Prolonged or repeated exposure may lead to progressive ulceration if not treated immediately.[5]

-

Eye Contact: This compound is a potent lachrymator and can cause serious and potentially permanent eye damage, including corneal burns.[5][7]

-

Ingestion: If swallowed, it can cause corrosive burns to the mouth, throat, and stomach.[8]

While specific toxicological data for this exact compound is limited, the known hazards of the benzyl bromide class of compounds suggest that it should be handled with extreme caution.[9][10]

Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for preventing hazardous reactions in the laboratory. The benzylic bromide is a reactive electrophile and will readily participate in nucleophilic substitution reactions.

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines.[11] Reactions with these substances can be vigorous and exothermic.

-

Reaction with Bases: Strong bases can initiate elimination reactions (E2 mechanism) or substitution reactions (SN2 mechanism), depending on the specific base and reaction conditions.[12][13][14][15] These reactions can generate heat and potentially hazardous byproducts.

-

Reaction with Oxidizing Agents: Contact with strong oxidizing agents can lead to a violent reaction, posing a fire or explosion risk.[11]

-

Moisture Sensitivity: The compound can slowly decompose on contact with water, producing hydrogen bromide gas, which is corrosive and toxic.[7] This decomposition can also lead to pressure buildup in sealed containers.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls

Engineering controls are the most effective means of reducing exposure and should be prioritized over administrative controls and PPE.[16][17][18]

-

Chemical Fume Hood: All handling of this compound, including weighing and dispensing, should be conducted in a properly functioning chemical fume hood to control airborne concentrations.[19][20]

-

Ventilated Enclosures: For weighing small quantities of the solid, a ventilated balance enclosure or a glove box can provide an additional layer of containment.[20][21]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[20]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for protecting laboratory personnel from direct contact with this hazardous chemical.[8][21][22][23]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[9][22] | Protects against splashes and airborne particles, and provides full facial protection from the corrosive and lachrymatory effects. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9] | Prevents skin contact and chemical burns. Always consult the glove manufacturer's compatibility chart. |

| Body Protection | A lab coat, and for larger quantities or splash potential, a chemical-resistant apron.[21][22] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations or in the event of a spill.[21] | Provides protection from inhaling hazardous vapors or dust, especially if engineering controls are insufficient. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

Handling

-

Work Area Designation: Designate a specific area within the fume hood for handling this compound.[20]

-

Avoid Dust Formation: As a solid, care should be taken to minimize the generation of dust during weighing and transfer.[1]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[18] Do not eat, drink, or smoke in areas where this chemical is handled.[7]

Storage

-

Container: Store in a tightly closed, properly labeled container.[11]

-

Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[19]

-

Moisture and Light: Protect from moisture and light, as these can promote degradation.[23]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |

Spill and Leak Procedures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Ventilate the area after cleanup is complete.[5]

-

Reporting: Report all spills and exposures to the appropriate laboratory and institutional safety personnel.

Waste Disposal and Environmental Considerations

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Disposal

As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[24]

-

Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste streams.

-

Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[24]

Environmental Impact

Halogenated aromatic compounds can be persistent in the environment and may have toxic effects on aquatic life.[1][3][25][26] Therefore, it is imperative to prevent any release of this compound into the environment.

Experimental Workflow and Causality

To illustrate the practical application of these safety principles, consider a typical nucleophilic substitution reaction using this compound.

Sample Experimental Protocol: Synthesis of a Benzyl Ether

Objective: To synthesize a benzyl ether via a Williamson ether synthesis reaction.

Materials:

-

This compound

-

A suitable alcohol (e.g., ethanol)

-

A non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran)

Procedure:

-

Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Addition of Alcohol and Base: Add the anhydrous solvent and the alcohol to the flask. Cool the mixture in an ice bath and slowly add the base to deprotonate the alcohol. Causality: The base is added to generate the alkoxide, which is a more potent nucleophile than the neutral alcohol.

-

Addition of Benzyl Bromide: Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the stirring alkoxide solution. Causality: The benzylic carbon is electrophilic and will be attacked by the nucleophilic alkoxide in an SN2 reaction.

-

Reaction: Allow the reaction to proceed at the appropriate temperature, monitoring its progress by thin-layer chromatography.

-

Workup: Once the reaction is complete, quench any remaining base by carefully adding a proton source (e.g., water). Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the principles of hazard identification, risk assessment, engineering controls, proper PPE usage, and safe handling and disposal practices, researchers can minimize the risks associated with this compound and conduct their work in a safe and responsible manner. This guide serves as a foundational resource, but it is imperative that all laboratory personnel consult the most current Safety Data Sheet and institutional safety guidelines before working with this or any other hazardous chemical.

References

- 1. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. epa.gov [epa.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. chemsafe.ie [chemsafe.ie]

- 9. oshatrainingschool.com [oshatrainingschool.com]

- 10. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. american.edu [american.edu]

- 13. mdpi.com [mdpi.com]

- 14. A-Z Index of Tox Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]

- 15. benchchem.com [benchchem.com]

- 16. Flame retardant - Wikipedia [en.wikipedia.org]

- 17. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 18. umassd.edu [umassd.edu]

- 19. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 20. hsseworld.com [hsseworld.com]

- 21. research.arizona.edu [research.arizona.edu]

- 22. blog.storemasta.com.au [blog.storemasta.com.au]

- 23. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 24. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. research.lancaster-university.uk [research.lancaster-university.uk]

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation of Amines using 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Introduction: The Strategic Importance of Fluorinated N-Benzyl Moieties

In contemporary drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. When combined with an N-benzyl amine, a privileged structure in numerous biologically active compounds, the resulting N-(2-methoxy-4-(trifluoromethyl)benzyl) motif offers a unique combination of electronic and steric features.

This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using 2-Methoxy-4-(trifluoromethyl)benzyl bromide. We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and discuss critical parameters for achieving high-yield, selective mono-alkylation.

Reaction Principle: A Mechanistic Perspective